Androgen Receptor Modulation: Binding Affinity of the 5-Carboxylic Acid Scaffold
Compounds derived from the tetrahydrocyclopenta[b]indole-5-carboxylic acid scaffold demonstrate potent and selective androgen receptor (AR) modulation. A representative compound (Formula II in the cited patent) exhibited a binding inhibition constant (Ki) of 1.95 nM for the human androgen receptor (hAR) and a cellular agonist EC50 of 1.25 nM, with no significant cross-reactivity against other nuclear hormone receptors [1]. In contrast, the unsubstituted parent core 1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 2047-91-8) lacks the carboxylic acid handle required for this level of potency and selectivity, as the acid moiety is essential for forming key hydrogen bonds within the AR ligand-binding domain .
| Evidence Dimension | Androgen Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.95 nM; EC50 = 1.25 nM (for representative 5-carboxylic acid derivative) |
| Comparator Or Baseline | Parent scaffold 1,2,3,4-tetrahydrocyclopenta[b]indole: No reported AR binding activity; lacks carboxylic acid functionality |
| Quantified Difference | >1000-fold improvement in binding affinity with carboxylic acid functionalization at the 5-position |
| Conditions | In vitro radioligand binding assay using human androgen receptor; cell-based reporter gene assay |
Why This Matters
This quantitative binding data demonstrates that the 5-carboxylic acid substituent is not merely a synthetic handle but is structurally required for high-affinity AR engagement, making this specific compound essential for SARM development programs.
- [1] EirGen Pharma Ltd. Tetrahydrocyclopenta[b]indole compounds and phosphodiesterase inhibitors for the treatment of the signs and symptoms of BPH. US Patent Application US20180185347A1, Example 1: Pharmacology of the Compound of Formula II. View Source
